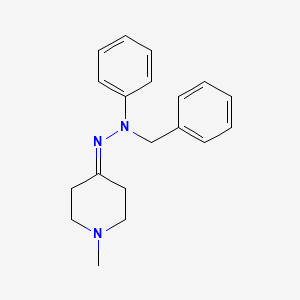

4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine

Description

Properties

IUPAC Name |

N-benzyl-N-[(1-methylpiperidin-4-ylidene)amino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-21-14-12-18(13-15-21)20-22(19-10-6-3-7-11-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIXKPXHANILLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NN(CC2=CC=CC=C2)C3=CC=CC=C3)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine typically involves multiple steps, starting with the preparation of the hydrazine derivative. The synthetic route may include the following steps:

Formation of the Hydrazine Derivative: This involves the reaction of benzyl chloride with phenylhydrazine under basic conditions to form the benzyl-phenylhydrazine intermediate.

Cyclization: The intermediate is then reacted with 1-methylpiperidine under acidic or basic conditions to form the final product, this compound.

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, such as using specific catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydrazine moiety, using reagents like alkyl halides or acyl chlorides to form substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules and is utilized as a reagent in various chemical reactions. Its unique structure allows for diverse modifications that can lead to new compounds with enhanced properties.

Biology

Research into the biological activities of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has shown promise in several areas:

- Antimicrobial Activity : Compounds with hydrazone linkages have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies suggest that this compound may exhibit similar antimicrobial properties.

- Antifungal Activity : Similar hydrazone derivatives have shown efficacy against fungi such as Candida albicans and Aspergillus flavus. The substituents on the benzene rings may influence antifungal potency.

Medicine

Ongoing research explores the compound's potential as a therapeutic agent for treating diseases. Its mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity to exert therapeutic effects.

Several studies have investigated the biological effects of related compounds:

- Antibacterial Studies : Research on pyrazole derivatives demonstrated varying degrees of effectiveness against multiple bacterial strains based on structural modifications.

- Antifungal Efficacy : Investigations into thiazole derivatives indicated significant antifungal activity against Candida species, suggesting that similar scaffolds could enhance the activity of hydrazones.

Mechanism of Action

The mechanism of action of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine can be compared with other similar compounds, such as:

- **4-(2-Benzyl-2-phenylhydrazin-1-ylidene)methyl]-3-(naphthalen-2-yl)-1H-pyrazol-1-yl}benzoic acid

- **5-[(2-Benzyl-2-phenylhydrazin-1-ylidene)methyl]-4-chloro-2,3-dihydro-1,3-thiazol-2-one

These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in different chemical properties and biological activities

Biological Activity

4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine, a compound with the CAS number 2138005-62-4, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a hydrazone moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and appropriate aldehydes or ketones. While specific synthetic pathways for this compound are not extensively documented, related compounds have been synthesized using similar methodologies, emphasizing the importance of the hydrazone linkage in enhancing biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with hydrazone linkages exhibit significant antimicrobial properties. For instance, derivatives of hydrazones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The potential for this compound to act similarly warrants investigation.

Antifungal Activity

In addition to antibacterial properties, hydrazone derivatives have also been evaluated for antifungal activity. Compounds similar to this compound have demonstrated efficacy against fungi such as Candida albicans and Aspergillus flavus . The presence of substituents on the benzene rings may influence antifungal potency.

The biological activity of hydrazone compounds is often attributed to their ability to interact with cellular targets. These interactions may include inhibition of enzyme activity or disruption of cellular membrane integrity. The specific mechanism for this compound remains to be fully elucidated but is likely similar to that observed in other hydrazone derivatives.

Case Studies

Several studies have explored the biological effects of related compounds. For example:

- Antibacterial Studies : A series of pyrazole derivatives were tested against multiple bacterial strains, revealing varying degrees of effectiveness based on structural modifications .

- Antifungal Efficacy : Research on thiazole derivatives indicated significant antifungal activity against Candida species, suggesting that similar scaffolds could enhance the activity of hydrazones .

Comparative Biological Activity Table

Q & A

Basic Question: What are the recommended safety protocols for handling 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine in laboratory settings?

Answer:

The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Key safety measures include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for handling solids or solutions.

- First Aid: For inhalation, move to fresh air; for skin contact, wash thoroughly with water. If ingested, rinse mouth and seek medical attention immediately .

- Storage: Keep in a cool, dry place away from oxidizers. Ensure containers are tightly sealed to prevent dust formation .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the hydrazinylidene moiety and substituent positions. Deuterated solvents (e.g., CDCl) are ideal for resolving aromatic proton signals .

- X-ray Crystallography: Employ SHELX suite (SHELXL for refinement, SHELXS for structure solution) to determine crystal packing and anisotropic displacement parameters. Validate results using WinGX for metric analysis .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (CHN, 293.42 g/mol) and isotopic patterns .

Advanced Question: How can researchers address inconsistencies in crystallographic refinement outcomes when determining the structure of this compound?

Answer:

Discrepancies often arise from disordered atoms or twinned crystals. Mitigation strategies include:

- Data Validation: Use the R-factor and wR metrics in SHELXL to assess refinement quality. Values < 0.05 indicate high reliability .

- ORTEP Visualization: Generate thermal ellipsoid plots via ORTEP-3 to identify anisotropic displacement errors. Adjust occupancy factors for disordered regions .

- Cross-Validation: Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in bond lengths or angles .

Advanced Question: What strategies are employed to optimize the synthetic yield of this compound while minimizing side reactions?

Answer:

- Reagent Selection: Use anhydrous conditions and high-purity hydrazine derivatives to avoid hydrolysis of the hydrazinylidene group .

- Stepwise Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., 1-benzylpiperidine precursors). Quench side products (e.g., Schiff bases) with NaBH .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while low temperatures (−20°C) suppress polymerization of the hydrazine intermediate .

Advanced Question: How can computational chemistry methods be integrated with experimental data to predict the reactivity of the hydrazinylidene moiety in this compound?

Answer:

- Quantum Mechanics (QM): Perform DFT calculations (B3LYP/6-31G*) to map electron density around the hydrazinylidene group, predicting nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., tautomerization equilibria) using GROMACS. Compare with experimental H NMR shifts .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays to correlate binding affinity with structural modifications .

Advanced Question: What methodologies are used to resolve contradictions between theoretical and experimental data regarding the tautomeric stability of the hydrazinylidene group?

Answer:

- Variable-Temperature NMR: Monitor tautomer ratios (e.g., enol vs. keto forms) at −40°C to 100°C. Use EXSY experiments to quantify exchange rates .

- X-ray Photoelectron Spectroscopy (XPS): Analyze N 1s binding energies to distinguish between imine and amine configurations .

- In Silico Free Energy Calculations: Compute Gibbs free energy differences (ΔG) between tautomers using COSMO-RS solvation models. Reconcile with experimental equilibrium constants .

Basic Question: How is the purity of this compound assessed after synthesis?

Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) .

- Melting Point Analysis: Compare observed mp with literature values. Sharp melting ranges (< 2°C) indicate high purity .

- Elemental Analysis: Validate C, H, N percentages (theoretical: C 77.78%, H 7.90%, N 14.32%) .

Advanced Question: What experimental designs are recommended for studying the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., ThermoFisher) to measure IC against target enzymes (e.g., kinases). Include positive controls (e.g., staurosporine) .

- Cell Viability Studies: Conduct MTT assays on cancer cell lines (e.g., HeLa) with 24–72 h exposure. Normalize data to DMSO-treated controls .

- In Vivo Toxicity Profiling: Administer escalating doses (10–100 mg/kg) to rodent models. Monitor serum biomarkers (ALT, AST) for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.